molecular formula C13H22O4 B1642647 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran CAS No. 99805-29-5

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran

Cat. No.: B1642647
CAS No.: 99805-29-5
M. Wt: 242.31 g/mol
InChI Key: JUQGLOFZQZNAJR-UHFFFAOYSA-N
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Description

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran is a synthetic organic compound known for its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran typically involves the reaction of tetrahydropyran with 4,4-diethoxy-2-butyn-1-ol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran include:

  • 2-[(4,4-Dimethoxy-2-butyn-1-yl)oxy]tetrahydropyran
  • 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]furan
  • 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]pyran

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2-(4,4-diethoxybut-2-ynoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-14-12(15-4-2)9-7-11-17-13-8-5-6-10-16-13/h12-13H,3-6,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGLOFZQZNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCOC1CCCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1M solution of ethylmagnesium bromide in THF (200 ml, 0.2 mol) was treated with 29 ml (0.2 mol) of a solution of 3,4,5,6-tetrahydro-2-(2-propynyloxy)-2H-pyran in toluene, while maintaining ambient temperature through use of a cool water bath. The resulting solution was stirred for 4 h and treated with 47 ml (0.28 mol) of a solution of triethylorthoformate in toluene, while maintaining ambient temperature with a cool water bath. The resulting solution was heated to 85° C. for 8 h, allowing the removal of THF by distillation. After being allowed to cool, the resulting solution was poured into 500 ml of ice-water containing 29 g of NH4OAc, extracted with two portions of ether, dried over K2CO3, and concentrated in vacuo. The residue was distilled at ca. 0.5 mm Hg pressure (b.p. 103°-108° C.) to provide 39.5 g (79%) of the desired compound. 1H NMR (CDCl3) δ 1.24 (t, J=7 Hz, 6 H), 1.5-1.9 (m, 6 H), 3.5-3.65 (m, 3 H), 3.7-3.9 (m, 3 H), 4.32 (AA', 2 H), 4.81 (m, 1 H), 5.31 (m, 1 H). Mass spectrum: (M+NH4)+ =260.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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